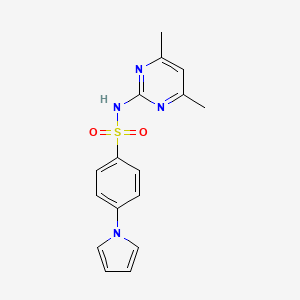

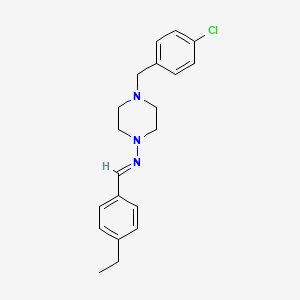

N-(4,6-dimethyl-2-pyrimidinyl)-4-(1H-pyrrol-1-yl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

"N-(4,6-dimethyl-2-pyrimidinyl)-4-(1H-pyrrol-1-yl)benzenesulfonamide" is a chemical compound that has been explored in various studies for its synthesis, molecular structure, chemical reactions, and properties. This compound and its derivatives are of interest due to their potential applications in different fields, including medicinal chemistry.

Synthesis Analysis

The synthesis of this compound involves various chemical processes. For instance, Hassan et al. (2009) described the synthesis of related compounds involving the preparation of 4-(5-amino-4-cyano-1-p-tolyl-1H-pyrrol-3-yl)-N,N-dimethyl-benzenesulfonamide and its derivatives through various cyclocondensation reactions (Hassan et al., 2009).

Molecular Structure Analysis

Research studies have focused on the crystallography and molecular structure of related compounds. For example, Shad et al. (2008) analyzed the molecular structure of a Schiff base derived from similar sulfonamide compounds, which provided insights into their structural configuration (Shad et al., 2008).

Chemical Reactions and Properties

The compound and its derivatives exhibit various chemical reactions. Studies like those by Khashi et al. (2014) have shown that these compounds can be involved in reactions leading to the formation of novel derivatives, indicating a range of reactivity and chemical versatility (Khashi et al., 2014).

Physical Properties Analysis

The physical properties of these compounds, such as crystal structure and intermolecular interactions, have been extensively studied. For instance, the work by Ellena et al. (2007) provided insights into the X-ray structure and spectroscopic properties of a related copper(II) complex with a sulfonamide derivative (Ellena et al., 2007).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, have been a focus in several studies. For example, Mansour and Ghani (2013) conducted comprehensive theoretical and experimental studies on a related sulfamethazine Schiff-base, providing valuable information about the compound’s stability and reactivity (Mansour & Ghani, 2013).

Applications De Recherche Scientifique

Molecular Structure and Quantum Chemical Analysis

Research on N-(4,6-dimethyl-pyrimidin-2-yl)-4-[(2-hydroxy-benzylidene)-amino]benzenesulfonamide (SMS) emphasizes its structural and spectroscopic analysis, employing techniques like FTIR, NMR, and MS alongside DFT and HF methods. Stability analyses, such as NBO, and electronic structures discussed through TD-DFT methods, highlight the compound's stability and electronic properties. This comprehensive study aids in understanding the molecular framework and potential reactivity of such compounds (Mansour & Ghani, 2013).

Coordination Chemistry and Biological Activity

Another study focused on the selective coordination ability of a similar sulfamethazine Schiff-base ligand with copper(II), demonstrating significant insights into the ligand's coordination chemistry and its impact on biological activity. The study explored structural and spectral analysis, highlighting the decreased antibacterial activity upon coordination with copper(II), providing a basis for understanding the compound's bioactive properties (Mansour, 2014).

Synthetic Utility in Medicinal Chemistry

Research on the synthesis of novel pyrrolo[2,3-d]pyrimidine derivatives bearing an aromatic sulfonamide moiety has highlighted the compound's utility in medicinal chemistry. The study demonstrated an efficient catalytic synthesis, providing insights into the compound's potential for developing new therapeutic agents (Khashi, Davoodnia, & Chamani, 2014).

Antimicrobial and Anticancer Applications

Further investigations have been directed towards exploring the antimicrobial and anticancer potentials of derivatives of N-(4,6-dimethyl-2-pyrimidinyl)-4-(1H-pyrrol-1-yl)benzenesulfonamide. For instance, studies on thiourea derivatives bearing the benzenesulfonamide moiety have shown significant activity against Mycobacterium tuberculosis, with specific compounds demonstrating high antimycobacterial activity. This suggests the compound's derivatives as potential candidates for antimicrobial drug development (Ghorab et al., 2017).

Quantum Chemical Calculations and Biological Screening

Quantum chemical calculations and predicted screenings of biological activities have also been applied to pyrimidine derivatives, including thiosulfonates, to assess their potential as low-toxic substances with a broad biological action spectrum. Such studies underscore the feasibility of further experimental investigations into their biological activities, particularly as anticancer agents (Monka et al., 2020).

Propriétés

IUPAC Name |

N-(4,6-dimethylpyrimidin-2-yl)-4-pyrrol-1-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2S/c1-12-11-13(2)18-16(17-12)19-23(21,22)15-7-5-14(6-8-15)20-9-3-4-10-20/h3-11H,1-2H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MECPRKCBPHMOQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N3C=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,6-dimethylpyrimidin-2-yl)-4-pyrrol-1-ylbenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-{[4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5536168.png)

![2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5536169.png)

![6-{[3-(propoxymethyl)pyrrolidin-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5536170.png)

![2-(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-pyrrolidinyl)pyridine](/img/structure/B5536190.png)

![1-(5-{1-[(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)carbonyl]piperidin-3-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5536211.png)

![N-{5-bromo-2-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5536217.png)

![4-chloro-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5536228.png)

![5-butyl-2-{2-[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]-2-oxoethyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5536235.png)

![4-(methoxymethyl)-6-methyl-2-[(4-methylphenyl)amino]nicotinonitrile](/img/structure/B5536251.png)

![2-[2-(2,4-dimethyl-1H-imidazol-1-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5536253.png)